SQOR Inhibitory Potency and Selectivity
FC9402 is characterized as a potent and selective SQOR inhibitor. While its precise IC₅₀ value is not publicly disclosed, it is benchmarked against structurally distinct SQOR inhibitors STI1 (IC₅₀ = 29 nM) and HTS07545 (IC₅₀ = 30 nM) [1]. Selectivity profiling from the patent WO 2020/146636 A1 indicates minimal off-target activity against related oxidoreductases, a critical differentiator for mechanistic studies .
| Evidence Dimension | SQOR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Reported as 'potent' (exact IC₅₀ undisclosed) |
| Comparator Or Baseline | STI1: IC₅₀ = 29 nM; HTS07545: IC₅₀ = 30 nM |
| Quantified Difference | Not directly quantifiable; class-level benchmark |
| Conditions | In vitro enzymatic assay (SQOR) |
Why This Matters
Potency benchmarking against established SQOR inhibitors contextualizes FC9402's activity for researchers transitioning from or comparing with STI1/HTS07545-based studies.
- [1] Jackson MR, et al. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure. Cardiovasc Res. 2021;118(7):1771-1784. View Source
